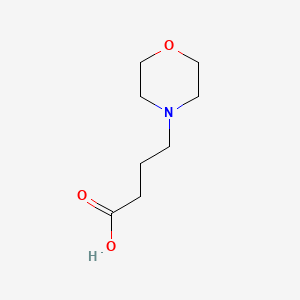
4-Morpholinobutanoic acid
Vue d'ensemble
Description
Morpholines represent a significant category of organic compounds, characterized by the presence of a morpholine ring— a six-membered heterocycle containing both nitrogen and oxygen atoms. This structural feature is crucial for the compound's diverse chemical and biological activities. Morpholines, including 4-Morpholinobutanoic acid, are synthesized and investigated for their utility across various scientific fields, including medicinal and organic chemistry, where they serve as catalysts, auxiliaries, and biologically active substances (Palchikov, 2013).
Synthesis Analysis
The synthesis of 4-Morpholinobutanoic acid and related morpholine derivatives can be achieved through several methods, starting from vicinal amino alcohols, oxiranes, and aziridines. These methods highlight the versatility of morpholines as building blocks for further chemical modifications and underline the compound's importance in synthesis strategies (Palchikov, 2013).
Molecular Structure Analysis
Morpholine derivatives, including 4-Morpholinobutanoic acid, are noted for their unique molecular structures that incorporate the morpholine ring. This structure imparts specific chemical properties that are pivotal for the compound's reactivity and its biological activities. The molecular structure facilitates interactions with biological molecules, influencing the compound's pharmacological profile (Asif & Imran, 2019).
Chemical Reactions and Properties
4-Morpholinobutanoic acid participates in various chemical reactions characteristic of morpholines, such as substitutions, additions, and ring transformations. These reactions are essential for the synthesis of numerous biologically active substances and for the modification of morpholine derivatives to enhance their pharmacological properties (Palchikov, 2013).
Physical Properties Analysis
The physical properties of 4-Morpholinobutanoic acid, such as solubility, melting point, and boiling point, are determined by its molecular structure. The presence of the morpholine ring and the butanoic acid moiety influences the compound's physical characteristics, affecting its behavior in various solvents and its phase transition temperatures. These properties are crucial for the compound's application in different scientific and industrial processes (Králová et al., 2018).
Chemical Properties Analysis
The chemical properties of 4-Morpholinobutanoic acid, including its reactivity, stability, and interaction with other chemical entities, are defined by the functional groups present in its structure. The acid moiety and the morpholine ring contribute to the compound's acidity, nucleophilicity, and ability to form bonds with other molecules, making it a valuable compound in chemical synthesis and biological applications (Palchikov, 2013).
Applications De Recherche Scientifique
1. Pharmaceutical Analytical Impurity (PAI) Testing
- Application Summary : 4-Morpholinobutanoic acid is used as a Pharmaceutical Analytical Impurity (PAI). PAIs are impurities suitable for research and analytical purposes, which help to ensure the quality and safety of medicines .
- Methods of Application : This compound is used in analytical testing to detect, identify, and measure pharmaceutical impurities . It can be used to conduct analytical tests during early formulation feasibility studies, determine degradation impurities produced during stress studies, develop, validate, and transfer analytical methods, and perform spiking studies during process R&D to demonstrate depletion upon recrystallization .
- Results or Outcomes : The use of 4-Morpholinobutanoic acid as a PAI helps advance early analytical R&D and process development .
2. Diagnostic Applications
- Application Summary : Morpholinos, including 4-Morpholinobutanoic acid, have unique properties that are advantageous for diagnostic applications. These include backbone charge neutrality, a weak impact of ionic strength on their hybridization behavior, and their resistance to enzymatic degradation .
- Methods of Application : The specific methods of application are not detailed in the source, but morpholinos are generally used in biosensor techniques, microarray, FISH, electrochemical detection, voltammetry, reversed-phase HPLC, passivation, HPLC, and electrolytic etching .
- Results or Outcomes : The use of morpholinos in diagnostic applications allows for the detection of nucleic acids in a label-free manner .
Propriétés
IUPAC Name |
4-morpholin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHMBKXVXNJADT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206792 | |
| Record name | 4-Morpholinebutanoic acid (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinobutanoic acid | |
CAS RN |
5807-09-0 | |
| Record name | 4-Morpholinebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5807-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinebutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinebutanoic acid (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

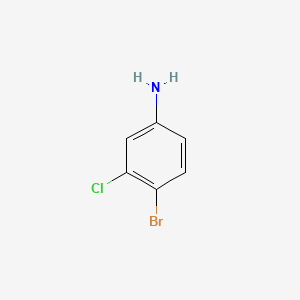
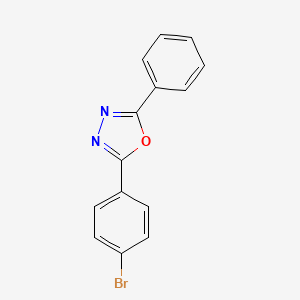
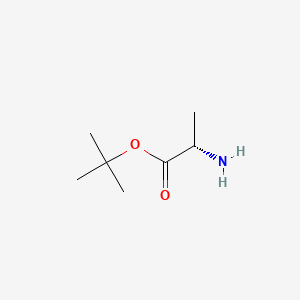
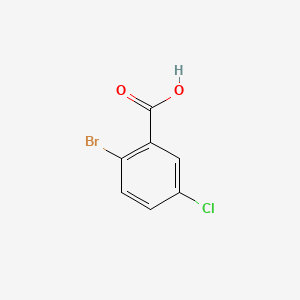
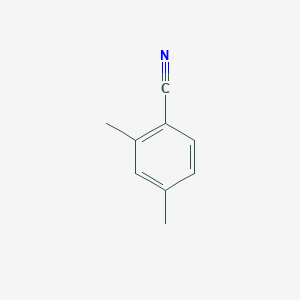
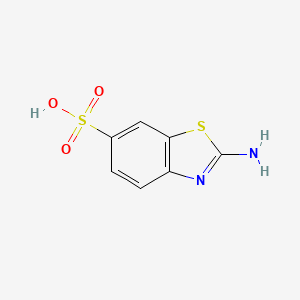

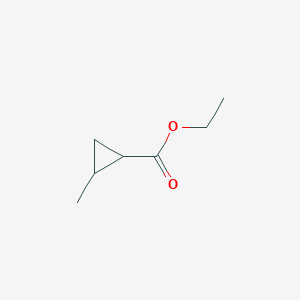
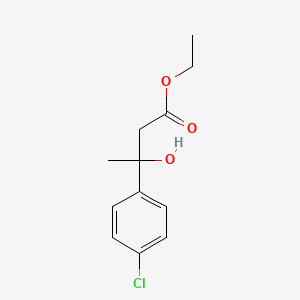
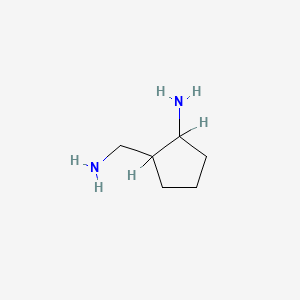
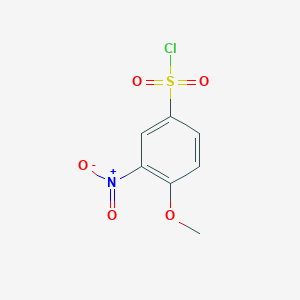
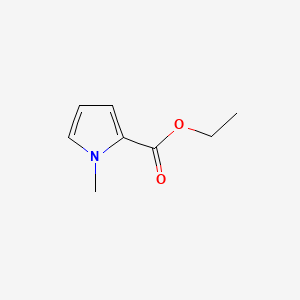
![[3-(Dimethylamino)phenyl]methanol](/img/structure/B1265762.png)
![2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane](/img/structure/B1265767.png)